Fluoruro de escandio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

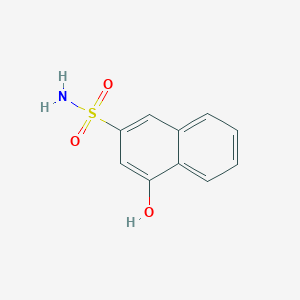

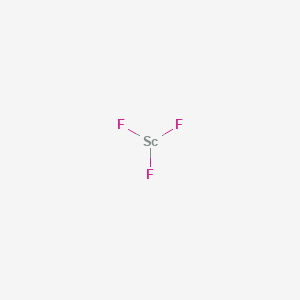

Scandium fluoride is a useful research compound. Its molecular formula is F3Sc and its molecular weight is 101.95112 g/mol. The purity is usually 95%.

The exact mass of the compound Scandium fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Scandium fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Scandium fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Revestimientos ópticos

El fluoruro de escandio se utiliza ampliamente en la producción de revestimientos ópticos . Su transparencia en el rango ultravioleta (UV) lo hace valioso para recubrir lentes y espejos en instrumentos científicos y dispositivos ópticos . Los revestimientos mejoran el rendimiento y la longevidad de los componentes ópticos .

Catálisis

El this compound ha demostrado ser prometedor como catalizador en diversas reacciones químicas . Su actividad catalítica se ha explorado en la síntesis orgánica y los procesos industriales, contribuyendo a la eficiencia de ciertas reacciones .

Detectores de centelleo

En el campo de la detección de radiación, el this compound juega un papel crucial . Se utiliza en detectores de centelleo, donde convierte la radiación entrante en destellos de luz . Esta propiedad se explota en la obtención de imágenes médicas y en experimentos de física nuclear .

Electrónica

El this compound está encontrando aplicaciones en la electrónica, especialmente en el desarrollo de semiconductores . Sus propiedades únicas lo hacen adecuado para su uso en componentes electrónicos, contribuyendo a los avances en dispositivos electrónicos

Mecanismo De Acción

Target of Action

Scandium Fluoride (ScF₃) is a binary ionic compound composed of scandium (Sc) and fluorine (F). Each scandium atom forms bonds with three fluorine atoms . The primary targets of ScF₃ are various industrial applications due to its unique properties such as hardness, thermal stability, and low solubility in water . It is widely used in the production of optical coatings, as a catalyst in chemical reactions, in scintillation detectors, in electronics, and in battery technology .

Mode of Action

ScF₃ interacts with its targets primarily through its unique physical and chemical properties. For instance, its transparency in the ultraviolet (UV) range makes it valuable for coating lenses and mirrors in scientific instruments and optical devices . As a catalyst, ScF₃ has shown promise in various chemical reactions, contributing to the efficiency of certain reactions . In scintillation detectors, ScF₃ converts incoming radiation into flashes of light .

Biochemical Pathways

For instance, fluoride is a known inhibitor of glycolysis .

Pharmacokinetics

ScF₃ is a white, crystalline solid with a high melting point . It exhibits low solubility in water, enhancing its utility in certain environments . These properties influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of ScF₃’s action are primarily observed in its industrial applications. For example, in optical coatings, ScF₃ enhances the performance and longevity of optical components . In electronics, ScF₃ contributes to advancements in electronic devices . In battery technology, ScF₃ could potentially improve energy storage solutions .

Action Environment

The action, efficacy, and stability of ScF₃ can be influenced by environmental factors. For instance, the chemical speciation, soil chemistry, and climate can influence the fluoride release from soils . Moreover, the concentration and time of fluoride exposure can affect the cellular apoptosis

Safety and Hazards

Direcciones Futuras

Scandium fluoride holds tremendous potential for future advancements, particularly in the field of energy storage. Researchers are investigating its role in improving the energy density and overall performance of batteries . As our understanding of material science advances, scandium fluoride may find novel applications in emerging technologies .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Scandium fluoride can be achieved through the reaction of Scandium oxide or Scandium hydroxide with Hydrogen fluoride gas.", "Starting Materials": ["Scandium oxide or Scandium hydroxide", "Hydrogen fluoride gas"], "Reaction": [ "Step 1: Scandium oxide or Scandium hydroxide is taken in a reaction vessel.", "Step 2: Hydrogen fluoride gas is passed through the reaction vessel containing Scandium oxide or Scandium hydroxide.", "Step 3: The reaction mixture is heated at a temperature of 400-500°C for several hours.", "Step 4: The resulting Scandium fluoride product is collected and purified by washing with water and drying at high temperature." ] } | |

Número CAS |

13709-47-2 |

Fórmula molecular |

F3Sc |

Peso molecular |

101.95112 g/mol |

Nombre IUPAC |

scandium(3+);trifluoride |

InChI |

InChI=1S/3FH.Sc/h3*1H;/q;;;+3/p-3 |

Clave InChI |

OEKDNFRQVZLFBZ-UHFFFAOYSA-K |

SMILES |

F[Sc](F)F |

SMILES canónico |

[F-].[F-].[F-].[Sc+3] |

| 13709-47-2 | |

Pictogramas |

Acute Toxic; Irritant |

Origen del producto |

United States |

Q1: What is the molecular formula and weight of scandium fluoride?

A1: Scandium fluoride has the molecular formula ScF3, with a molecular weight of 101.96 g/mol.

Q2: What is the crystal structure of ScF3?

A2: Scandium fluoride primarily exists in two polymorphs: a cubic ReO3-type structure and a hexagonal structure. The cubic form is notable for its isotropic negative thermal expansion (NTE) over a wide temperature range [, , , , , ]. A new hexagonal polymorph has also been synthesized, exhibiting both isotropic NTE at low temperatures and strong anisotropic NTE at higher temperatures [].

Q3: How can spectroscopic techniques be used to characterize scandium fluoride?

A3: Raman spectroscopy and theoretical calculations have been used to identify binary scandium fluoride anions in molten salts []. Infrared (IR) spectroscopy, combined with ab initio lattice dynamics simulations, helps to interpret the influence of negative thermal expansion on the temperature dependence of IR absorption spectra [].

Q4: What makes ScF3 a unique material for controlling thermal expansion?

A4: ScF3 stands out due to its strong negative thermal expansion (NTE) across a broad temperature range []. This property allows for fine-tuning of thermal expansion in composite materials.

Q5: What applications benefit from the unique thermal properties of ScF3?

A5: The NTE of ScF3 makes it suitable for applications requiring dimensional stability over varying temperatures, such as high-precision optical instruments and thermal actuators.

Q6: How does pressure affect the properties of ScF3?

A7: Studies using neutron diffraction at variable pressure have revealed a phenomenon called pressure-induced softening in ScF3, linked to its NTE behavior []. This behavior is relevant for understanding the material's response to mechanical stress.

Q7: Does the structure of ScF3 impact its properties under pressure?

A8: Theoretical models like the Coulomb Floppy Network (CFN) theory predict specific atomic displacement behaviors under pressure, which can be validated experimentally. Discrepancies between predictions and experimental data can highlight the need for refined analysis techniques, especially concerning beam transmission and attenuation effects in diffraction studies [].

Q8: What are the potential applications of scandium fluoride in optical materials?

A9: The ability to synthesize well-defined, regular-shaped Na3ScF6 nanocrystals with tunable luminescence makes them promising for various optical applications [, ]. These nanocrystals, doped with rare-earth elements, display color-tunable upconversion luminescence, opening avenues for applications in LEDs, displays, and sensors.

Q9: What methods are available for synthesizing ScF3?

A10: ScF3 can be synthesized via various methods, including direct reaction of scandium oxide (Sc2O3) with ammonium bifluoride (NH4HF2) [, ], hydrothermal synthesis using scandium nitrate and ammonium bifluoride [], and thermal decomposition of precursors like rare-earth oleates [].

Q10: How can the morphology of ScF3 be controlled during synthesis?

A11: Research has shown that ScF3 microtubes with controlled wall thickness can be synthesized through an interface-assisted technique using scandium nitrate and hydrofluoric acid [].

Q11: How can scandium fluoride be extracted from various sources?

A11: Several methods exist for extracting scandium fluoride from different sources:

- From Uranium Production: Thorium fluoride fractional precipitation followed by treatment with an alkaline agent can isolate a scandium concentrate suitable for ScF3 production [].

- From Pyroxenite Raw Material: Bioleaching using acidophilic thionic bacteria offers a sustainable method for extracting scandium from pyroxenite ores for subsequent ScF3 production [].

- Using Solid Extractants (SOLEX): Selective extraction of scandium from sulfuric acid solutions using a solid extractant followed by treatment with hydrofluoric acid presents an efficient method for ScF3 production [].

Q12: What challenges arise during the recovery of ScF3 and how can they be addressed?

A13: Recovering ScF3 from solutions often involves antisolvent crystallization, which can lead to uncontrolled nucleation and the formation of small, difficult-to-handle crystals []. This challenge can be addressed by optimizing process parameters like antisolvent concentration and addition rate to control supersaturation and promote larger crystal growth.

Q13: How is computational chemistry used to study ScF3?

A14: Computational methods like Density Functional Theory (DFT) and Coupled Cluster (CCSD(T)) calculations are employed to determine various properties of ScF3 [, , , ]. These properties include: * Equilibrium geometry * Vibrational frequencies * Atomization enthalpies * Electronic structure * Thermodynamic stability of ScF3-based anions

Q14: Can computational methods help predict the properties of ScF3-based materials?

A15: Yes, computational techniques are valuable for predicting the behavior of ScF3 under various conditions, such as its response to temperature and pressure [, ]. For example, ab initio molecular dynamics (AIMD) simulations have been used to study the local structure and lattice dynamics of ScF3 beyond the harmonic approximation []. These simulations have revealed a strong anisotropy in the vibrations of fluorine atoms, contributing to the material's overall NTE.

Q15: Are there any environmental concerns related to scandium fluoride?

A15: While specific information on the environmental impact of ScF3 is limited in the provided research, responsible waste management and recycling strategies are crucial for any chemical process involving scandium fluoride. This is especially important considering the increasing demand for scandium in various applications.

Q16: What safety precautions should be taken when handling scandium fluoride?

A16: As with any chemical, appropriate safety protocols should be followed when handling scandium fluoride, including the use of personal protective equipment and proper ventilation. Always refer to the Safety Data Sheet (SDS) for specific handling and storage guidelines.

Q17: What are some promising areas for future research on scandium fluoride?

A18:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)

![Benzo[G]chrysene](/img/structure/B86070.png)

![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)